N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide
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Overview
Description
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group, a pyrrolidinone ring, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The compound N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide, also known as N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]acetamide, has been found to interact with EGFR and VEGFR-2 . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer .
Mode of Action
It is believed to inhibit the activity of egfr and vegfr-2, thereby impeding the progression of cancer . The compound’s interaction with these receptors is likely to result in changes that inhibit the growth and proliferation of cancer cells .
Biochemical Pathways
The compound’s interaction with EGFR and VEGFR-2 affects various biochemical pathways involved in cell growth, proliferation, and survival . By inhibiting these receptors, the compound disrupts these pathways, leading to the suppression of cancer cell growth .
Pharmacokinetics
It is known that the compound’s bioavailability and pharmacokinetic profile can be influenced by various factors, including its chemical structure, formulation, and the route of administration .
Result of Action
The inhibition of EGFR and VEGFR-2 by this compound results in the suppression of cancer cell growth and proliferation . This can lead to a reduction in tumor size and potentially improve the prognosis for patients with certain types of cancer .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other substances in the environment, such as proteins or other drugs, can also impact the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide typically involves the reaction of 4-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to a cyclization reaction to form the pyrrolidinone ring. The final step involves the acylation of the resulting compound with acetic anhydride to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization and acylation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group, resulting in a dihydropyrrolidinone derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and may require specific temperatures and pH levels to achieve optimal results .
Major Products Formed
The major products formed from these reactions include phenol derivatives, dihydropyrrolidinone derivatives, and various substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and development .
Scientific Research Applications
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide include:
- N-(4-methoxyphenyl)acetamide
- N-(4-methoxyphenyl)-N-methylacetamide
- N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide .
Uniqueness
This compound is unique due to its combination of a methoxyphenyl group, a pyrrolidinone ring, and an acetamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10(17)15-8-11-7-14(18)16(9-11)12-3-5-13(19-2)6-4-12/h3-6,11H,7-9H2,1-2H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMDYMMEFVBLJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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